CI-1040 (PD184352) is a synthetic, small-molecule compound developed by Pfizer as a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2 [ [], [], [] ]. MEK1/2 are dual-specificity kinases that play a central role in the Ras-MAP kinase pathway, a critical signaling cascade involved in cellular proliferation, differentiation, and survival [ [], [] ]. By selectively inhibiting MEK1/2, CI-1040 effectively disrupts this pathway, offering a valuable tool for studying the role of the Ras-MAP kinase pathway in various cellular processes and disease models. Its potent and selective inhibitory activity has led to its extensive use in preclinical research investigating its potential therapeutic applications in various cancers and other diseases [ [], [], [], [] ].
CI-1040 is classified as a small-molecule inhibitor that specifically targets the Raf-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. It is derived from benzhydroxamate and is recognized for its ability to inhibit MEK1 and MEK2 with high selectivity. The compound was developed by Pfizer Inc. and has been used in various preclinical and clinical studies to assess its efficacy against different cancer types, including thyroid cancer, neuroblastoma, pancreatic cancer, and melanoma .
The synthesis of CI-1040 involves several steps that typically include the formation of the benzhydroxamate structure. While specific synthetic routes may vary, a general method includes:
The compound exhibits an IC50 value of approximately 17 nM against purified MEK1, indicating its potent inhibitory activity .
CI-1040 has a well-defined molecular structure characterized by its benzhydroxamate backbone. The key features include:
The binding site of CI-1040 is located adjacent to the magnesium-adenosine triphosphate binding site on MEK1/2, which is critical for its inhibitory function .
CI-1040 participates in several chemical reactions primarily through its interaction with MEK proteins. The main reaction involves:
The mechanism of action of CI-1040 centers on its ability to inhibit the Raf-MEK-ERK signaling cascade:
This mechanism highlights CI-1040's potential as a targeted therapy for cancers driven by aberrant MAPK signaling.
CI-1040 exhibits several notable physical and chemical properties:
These properties are crucial for its application in therapeutic contexts.
CI-1040 has been investigated extensively for its potential applications in oncology:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: